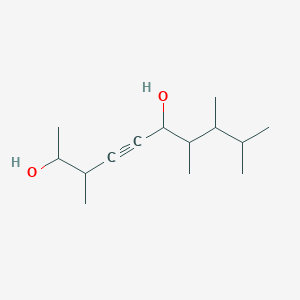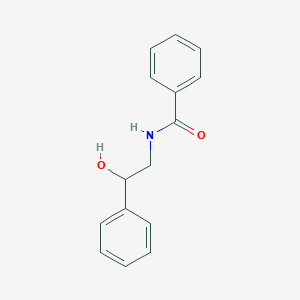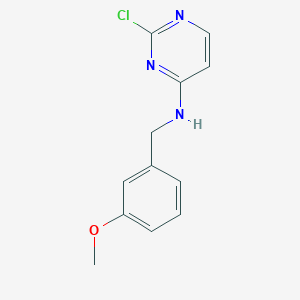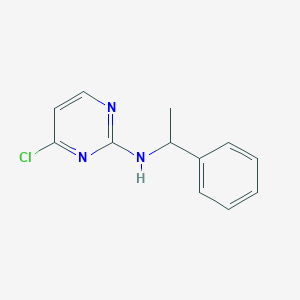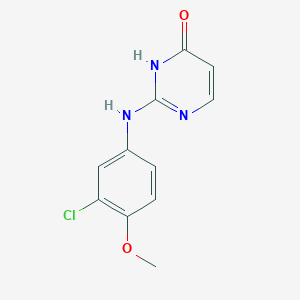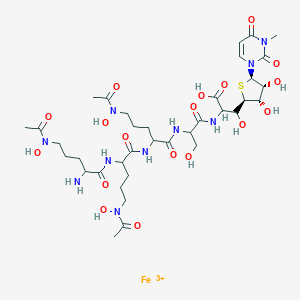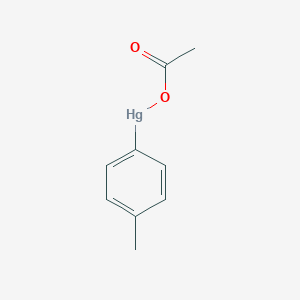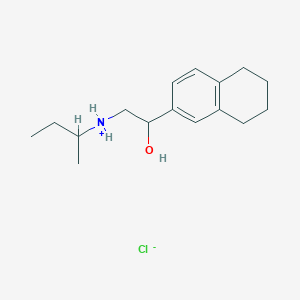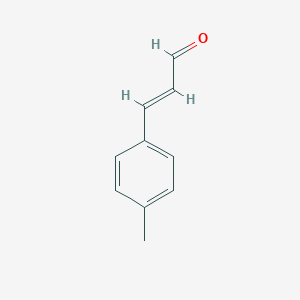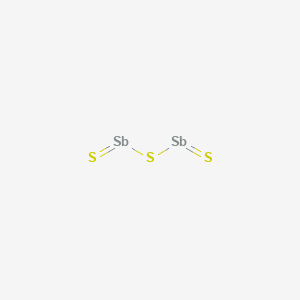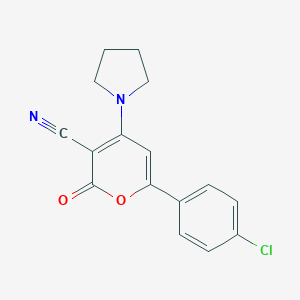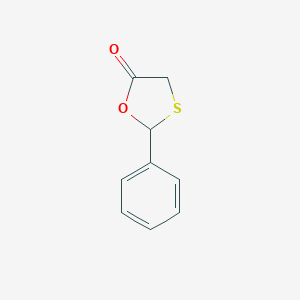
2-Phenyl-1,3-oxathiolan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-oxathiolan-5-one, also known as PTX, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfone that has a unique structure, making it an interesting compound to study.
Mecanismo De Acción
2-Phenyl-1,3-oxathiolan-5-one has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Phenyl-1,3-oxathiolan-5-one has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it has a unique structure, making it an interesting compound to study. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to have various biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for 2-Phenyl-1,3-oxathiolan-5-one research. One potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-1,3-oxathiolan-5-one and its effects on different biological processes.
Métodos De Síntesis
2-Phenyl-1,3-oxathiolan-5-one can be synthesized through a multistep process involving the reaction of different chemical compounds. The synthesis method involves the reaction of 2-phenyl-1,3-propanediol with thionyl chloride to produce 2-phenyl-1,3-dichloropropane. The 2-phenyl-1,3-dichloropropane is then reacted with sodium sulfide to produce 2-Phenyl-1,3-oxathiolan-5-one.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-oxathiolan-5-one has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
2-Phenyl-1,3-oxathiolan-5-one |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-phenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clave InChI |
CCPIXSCRYWRMSZ-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
SMILES canónico |
C1C(=O)OC(S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



